Sarkomycin A - 489-21-4

Sarkomycin A

Catalog Number: EVT-1544517
CAS Number: 489-21-4
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sarkomycin A is derived from Streptomyces sarkomyceticus, which is part of the larger family of actinobacteria known for producing various bioactive compounds. The classification of Sarkomycin A falls under cyclic peptides, which are characterized by their ring structures formed by peptide bonds between amino acids. This structural feature contributes to its stability and biological activity, particularly in inhibiting tumor growth.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sarkomycin A has been approached through various methods, including total synthesis and semi-synthesis. One notable method involves the use of chiral precursors to ensure the correct stereochemistry, which is crucial for its biological activity.

  1. Total Synthesis: Mikołajczyk et al. (1997) described a total synthesis of racemic and optically active Sarkomycin A, employing specific chiral intermediates to achieve the desired enantiomeric purity. The synthesis involved multiple steps, including cyclization reactions and careful control of reaction conditions to maintain the integrity of the cyclic structure .
  2. Regiospecific Synthesis: Another method highlighted by Boeckman et al. focused on synthesizing chiral blocks that are essential for constructing the cyclopentanoid structure of Sarkomycin A. This approach emphasizes the importance of regioselectivity in the synthesis process .
Molecular Structure Analysis

Structure and Data

Sarkomycin A features a complex cyclic structure that includes several amino acid residues linked together through peptide bonds. The molecular formula is typically represented as C14H17N3O3C_{14}H_{17}N_{3}O_{3}.

  • X-ray Crystallography: Structural elucidation through X-ray crystallography has confirmed the absolute configuration of Sarkomycin A, providing insights into its three-dimensional arrangement which is critical for understanding its interaction with biological targets .
Chemical Reactions Analysis

Reactions and Technical Details

Sarkomycin A undergoes various chemical reactions that are essential for its synthesis and potential modifications:

  1. Cyclization Reactions: These reactions are pivotal in forming the cyclic structure characteristic of Sarkomycin A.
  2. Functional Group Transformations: Modifications can be made to enhance its pharmacological properties or reduce toxicity.

The detailed mechanisms behind these reactions often involve nucleophilic attacks and rearrangements that require precise control over reaction conditions to yield the desired product.

Mechanism of Action

Process and Data

The mechanism of action for Sarkomycin A primarily involves its ability to inhibit protein synthesis in cancer cells, leading to apoptosis or programmed cell death. It achieves this by interfering with ribosomal function or disrupting essential cellular pathways involved in growth and proliferation.

  • Biological Targets: Research indicates that Sarkomycin A may target specific enzymes or receptors within cancer cells, although further studies are needed to fully elucidate these interactions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sarkomycin A possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It exhibits moderate solubility in polar solvents, which is important for its bioavailability.
  • Stability: The cyclic structure contributes to its stability under physiological conditions, although it may be susceptible to hydrolysis under certain circumstances.

Relevant data regarding melting point, boiling point, and spectral characteristics (e.g., NMR, IR) are essential for characterizing this compound but are often derived from experimental studies conducted during synthesis .

Applications

Scientific Uses

Sarkomycin A has shown promise in various scientific applications:

  1. Antitumor Agent: Its primary application lies in cancer therapy, where it is investigated for its ability to inhibit tumor growth.
  2. Research Tool: Due to its unique structure and mechanism, Sarkomycin A serves as a valuable tool in studying protein synthesis and cellular processes.

Continued research into Sarkomycin A may lead to the development of new therapeutic strategies against resistant cancer types, highlighting its significance in pharmaceutical sciences .

Introduction

Historical Background and Discovery of Sarkomycin A

Sarkomycin A emerged as a landmark compound in postwar antibiotic research when it was isolated in 1954 by Hamao Umezawa and colleagues from Actinomycetes strains in Japanese soil samples. Its discovery occurred during the "golden age of antibiotic discovery" (1940s–1960s), when scientists systematically screened soil microorganisms for bioactive metabolites [2]. Unlike penicillin-derived antibiotics that targeted bacteria, sarkomycin demonstrated selective growth inhibition against experimental tumors—most notably the Yoshida sarcoma and Ehrlich ascites carcinoma models [1]. This marked one of the earliest validated cases of microbial-derived antitumor activity, positioning it as a structural template for future anticancer agent development.

Initial mechanistic studies in 1954–1956 by Yamamoto, Umezawa, and Nakao revealed sarkomycin’s unique biological behavior: it induced chromosomal aberrations in cancer cells while exhibiting lower cytotoxicity toward normal cells compared to nitrogen mustards (the predominant chemotherapeutics of that era) [1] [3]. This selectivity attracted significant interest, though its clinical utility was later limited by metabolic instability. A key 1956 study in Nature confirmed its mutagenic potential—a trait correlated with antitumor efficacy in early chemotherapeutic paradigms [1].

Table 1: Key Milestones in Early Sarkomycin Research

YearEventSignificance
1954Isolation from Actinomycetes by Umezawa et al.First identification as antitumor antibiotic
1954Demonstration of activity against Yoshida sarcomaValidated in vivo efficacy
1956Nakao, Tazima & Yamamoto confirm mutagenicity via chromosomal aberrationsLinked mechanism to biological activity [1]

Structural Classification and Natural Occurrence

Sarkomycin A (C₇H₈O₄) belongs to the cyclopropane-containing polyketides, characterized by a highly strained three-membered ring fused to a carboxylic acid group. This structure, confirmed via X-ray crystallography in the 1960s, underpins its reactivity. The compound contains:

  • A reactive cyclopropane moiety susceptible to ring-opening reactions
  • An α,β-unsaturated carboxylic acid enabling Michael addition to cellular nucleophiles
  • A ketone group capable of Schiff base formation

As a secondary metabolite, it is naturally synthesized by specific soil-derived actinomycetes, predominantly Streptomyces species. Biosynthetically, it arises from acetate and malonate units through a type II polyketide synthase pathway, followed by enzymatic cyclopropanation—an unusual feature among microbial polyketides. Its polar functional groups confer water solubility, distinguishing it from non-polar antitumor agents like podophyllotoxin derivatives [3].

Table 2: Structural Comparison with Select Antitumor Natural Products

CompoundCore StructureBiological SourceTarget
Sarkomycin ACyclopropane carboxylic acidStreptomyces spp.DNA integrity / Mutagen [1]
EtoposidePodophyllotoxin glycosidePodophyllum peltatumTopoisomerase II [3]
PodophyllotoxinAryltetralin lignanPodophyllum peltatumTubulin polymerization

Significance in Medicinal Chemistry and Antibiotic Research

Sarkomycin A holds dual significance: as a direct antitumor lead and as a chemical probe that expanded understanding of microbial bioactive metabolites. Its discovery:

  • Validated soil microorganisms as sources of antitumor agents, paving the way for isolation programs that later yielded bleomycin and doxorubicin. This established a systematic approach where natural product libraries were screened against cancer cell lines—a strategy still used in drug discovery [2].
  • Illustrated the relationship between mutagenicity and anticancer activity at a molecular level. Studies showed that compounds causing chromosomal damage (like nitrogen mustards and sarkomycin) often exhibited antitumor effects, guiding early mechanistic studies [1] [3].
  • Inspired synthetic campaigns to stabilize its reactive core, leading to derivatives with improved pharmacokinetics. Though clinically outmoded, these efforts demonstrated the viability of "natural product optimization" in oncology—a paradigm later applied to taxanes and camptothecins.
  • Highlighted human microbiota as unexplored sources of bioactive agents. Recent discoveries like lugdunin (from Staphylococcus lugdunensis) echo sarkomycin’s story, emphasizing the therapeutic potential of microbial metabolites [2].

Table 3: Sarkomycin A's Role in Antibiotic/Anticancer Discovery Trends

EraDominant SourceExample AgentsSarkomycin's Influence
Pre-1950sPlantsPodophyllotoxin, ColchicineProved non-plant sources viable
1950s–1970sSoil actinomycetesSarkomycin, DoxorubicinPioneered screening methods [2]
1980s–2000sSynthetic chemistryImatinib, GefitinibMotivated targeted drug design
2010s–presentHuman microbiomeLugdunin, LactocillinEarly model of niche-derived bioactivity [2]

While later eclipsed by more potent agents, sarkomycin A remains a historically pivotal compound that accelerated the convergence of antibiotic and anticancer research. Modern techniques like CRISPR-Cas9 and genome mining now allow re-examination of its biosynthetic gene cluster, potentially revealing new derivatives with enhanced therapeutic profiles [2].

Properties

CAS Number

489-21-4

Product Name

Sarkomycin A

IUPAC Name

(1R)-2-methylidene-3-oxocyclopentane-1-carboxylic acid

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C7H8O3/c1-4-5(7(9)10)2-3-6(4)8/h5H,1-3H2,(H,9,10)/t5-/m1/s1

InChI Key

ILFPCMXTASDZKM-YFKPBYRVSA-N

SMILES

C=C1C(CCC1=O)C(=O)O

Synonyms

sarkomycin A
sarkomycin A, sodium salt

Canonical SMILES

C=C1C(CCC1=O)C(=O)O

Isomeric SMILES

C=C1[C@H](CCC1=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.